molecular formula C13H14BrNO2 B8047771 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid

6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid

Cat. No.: B8047771
M. Wt: 296.16 g/mol
InChI Key: HNMDJRSGZVKODO-UHFFFAOYSA-N
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Description

6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid is a brominated indole derivative with a molecular formula of C13H14O2N1Br1 and a molecular weight of 296.16 g/mol. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 1-isopropyl-3-methyl-1H-indole-4-carboxylic acid using bromine in the presence of a suitable catalyst.

  • Friedel-Crafts Alkylation: This involves the alkylation of indole with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Methylation: The methylation of 1-isopropyl-3-methyl-1H-indole-4-carboxylic acid can be achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods:

  • Batch Process: Large-scale production often involves a batch process where the compound is synthesized in controlled batches to ensure consistency and quality.

  • Continuous Flow Process: Some industrial setups may use continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can involve the replacement of the bromine atom with other functional groups using nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

  • Substitution: Nucleophiles like sodium azide, iodide, or thiols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves interactions with enzymes, receptors, or other proteins.

Comparison with Similar Compounds

  • 6-bromo-1H-indole-4-carboxylic acid: Lacks the isopropyl and methyl groups.

  • 1-isopropyl-3-methyl-1H-indole-4-carboxylic acid: Lacks the bromine atom.

  • 3-bromo-1H-indole: Different position of the bromine atom.

Uniqueness: The presence of both bromine and isopropyl groups on the indole ring makes this compound unique, potentially leading to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

6-bromo-3-methyl-1-propan-2-ylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-7(2)15-6-8(3)12-10(13(16)17)4-9(14)5-11(12)15/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMDJRSGZVKODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC(=CC(=C12)C(=O)O)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate (24 g, 77.4 mmol) in ethanol (400 mL) was added sodium hydroxide (4.02 g, 100.6 mmol), water (11 mL) and the mixture was stirred at reflux condition for 6 h. Ethanol was distilled off and residue was diluted with water, extracted with ethylacetate (40 mL) adjusted aqueous layer to PH-3 with 1N HCl and extracted with ethyl acetate (3×250 mL), finally organic layer was washed with brine solution, dried over anhydrous Na2SO4 and concentrated. The crude was washed with pet ether, filtered the solid and dried to afford desired product 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid (20.6 g, 89.8%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
Reactant of Route 2
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
Reactant of Route 3
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
Reactant of Route 5
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
Reactant of Route 6
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid

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